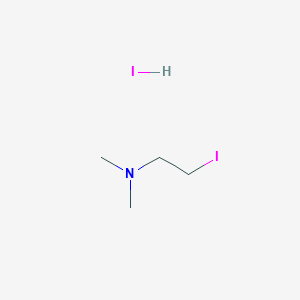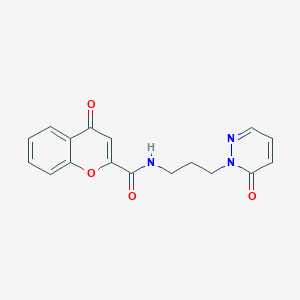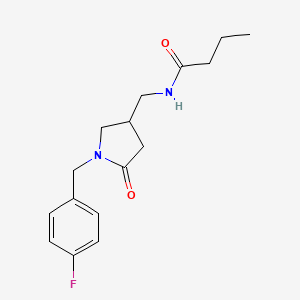
N-烯丙基-1-(4-氯苯基)-5-(吡啶-3-基)-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has shown promising results in various biological assays.
科学研究应用
合成和化学性质
N-烯丙基-1-(4-氯苯基)-5-(吡啶-3-基)-1H-1,2,3-三唑-4-甲酰胺及其衍生物已被广泛研究其合成途径和化学性质。例如,已合成具有类似结构的化合物以探索其抗氧化和抗自由基活性。研究表明,这些化合物可以以良好的产率合成,并通过各种分析技术进行表征,包括元素分析、红外光谱、1H核磁共振和13C核磁共振谱数据(Bekircan et al., 2008)。同样,其他研究工作集中在合成含有1,2,4-三唑环的新型席夫碱,展示了这种化合物在生成各种化学上有趣且潜在有用的衍生物方面的多功能性(Mobinikhaledi et al., 2010)。
生物活性
该化合物及其类似物显示出一系列生物活性,引起了人们对其在治疗应用中的开发的兴趣。值得注意的是,一些衍生物已被研究其抗癌和抗微生物活性。例如,通过各种光谱分析技术合成和表征的衍生物已被研究其对60种癌细胞系列的抗癌活性,显示出进一步研究的潜力(Katariya et al., 2021)。此外,探索含硒的新型芳基偶氮噻唑分散染料用于染色涤纶纤维不仅在其主要应用中表现出高效率,还显示出显著的抗氧化、抗肿瘤和抗微生物活性,突显了这些化合物多样潜在用途(Khalifa et al., 2015)。
缓蚀
此外,某些三唑衍生物已被研究其在缓蚀中的实用性,特别是用于保护在酸性溶液中的低碳钢。研究表明,这些化合物可以有效地抑制腐蚀,暗示其在材料科学和工程中的潜在应用(Orhan et al., 2012)。
未来方向
Future research should focus on optimizing the antibacterial potential of this compound. Rational design, structure-activity relationship studies, and in vivo evaluations are necessary steps. Additionally, exploring its efficacy against specific bacterial strains and potential synergies with existing antibiotics could guide its development .
属性
IUPAC Name |
1-(4-chlorophenyl)-N-prop-2-enyl-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c1-2-9-20-17(24)15-16(12-4-3-10-19-11-12)23(22-21-15)14-7-5-13(18)6-8-14/h2-8,10-11H,1,9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMHYSVTEVLEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)





![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

